Product packaging for 3-methoxy-N-phenylbenzimidamide(Cat. No.:)

3-methoxy-N-phenylbenzimidamide

Cat. No.: B8369071
M. Wt: 226.27 g/mol
InChI Key: JMEFSPSKMHJBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-phenylbenzimidamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B8369071 3-methoxy-N-phenylbenzimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-methoxy-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c1-17-13-9-5-6-11(10-13)14(15)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,15,16)

InChI Key

JMEFSPSKMHJBBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=NC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Accessibility and Future Directions in the Preparation of Complex Benzimidamides

The synthetic accessibility of a molecule is a critical parameter in chemical research, particularly in the fields of drug discovery and materials science. It provides an estimation of how easily a compound can be synthesized in a laboratory setting. This assessment is based on factors such as the complexity of the molecular structure, the length of the synthetic route, the availability and cost of starting materials, and the robustness of the chemical reactions involved. researchgate.net For complex benzimidamides, these considerations are paramount in determining the feasibility of their large-scale production and their potential for practical applications.

The development of methods to predict synthetic accessibility has become an important area of cheminformatics. Algorithms like the Synthetic Accessibility score (SAscore) combine fragment contributions calculated from large chemical databases with a complexity penalty for features like large rings, stereocomplexity, and non-standard ring fusions. researchgate.net Other approaches use machine learning models trained on vast datasets of known reactions to predict synthesizability, offering a more data-driven evaluation. nih.govnih.gov These tools can be invaluable for ranking potential drug candidates or new materials based on their ease of synthesis.

Future directions in the preparation of complex benzimidamides are focused on overcoming existing synthetic challenges and developing more efficient, sustainable, and versatile methodologies. A significant area of research is the development of novel catalytic systems. This includes the use of earth-abundant metal catalysts or even metal-free conditions to promote the desired transformations, reducing both the cost and the environmental impact of the synthesis. researchgate.net One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also highly sought after as they can significantly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. organic-chemistry.orgnih.gov

Furthermore, the exploration of greener reaction conditions, such as the use of water as a solvent or microwave-assisted synthesis, is a growing trend. organic-chemistry.org These methods can lead to shorter reaction times, higher yields, and a reduction in energy consumption. The ability to tolerate a wide range of functional groups is another key objective, as this allows for the synthesis of a more diverse library of complex benzimidamides for biological screening or materials testing. As the demand for structurally novel and complex molecules continues to grow, the development of innovative and rational synthetic strategies will remain a critical focus for the chemical sciences. chemrxiv.org

Table 2: Challenges and Future Strategies in Complex Benzimidamide Synthesis

Challenge Future Direction / Strategy Potential Benefit
Long synthetic routes Development of one-pot and tandem reactions Increased efficiency, reduced waste
Harsh reaction conditions Use of milder reagents and catalysts, microwave-assisted synthesis Improved functional group tolerance, energy efficiency
Use of toxic/expensive catalysts Exploration of metal-free catalysis, earth-abundant metal catalysts Reduced cost, improved sustainability
Limited substrate scope Development of more versatile and robust synthetic methods Access to a wider diversity of complex molecules
Difficulty in purification Design of syntheses with cleaner reactions and easier work-up procedures Higher overall yields, reduced solvent usage

Chemical Reactivity and Mechanistic Investigations of Benzimidamide Derivatives

Fundamental Reaction Pathways and Transformations of the Imidamide Functional Group

The imidamide functional group, characterized by the R-C(=NR')-NR''R''' structure, is a nitrogen analog of a carboxylic acid amide. Its reactivity is centered around the electrophilic carbon and the nucleophilic nitrogen atoms.

Hydrolysis: Amides, including benzimidamides, can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and the corresponding amines. libretexts.org This reaction proceeds via nucleophilic acyl substitution, where a water molecule or hydroxide (B78521) ion attacks the carbonyl carbon. libretexts.org

Reduction: The reduction of amides is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. libretexts.org This process involves the removal of the carbonyl oxygen. libretexts.org

Nucleophilic Acyl Substitution: The imidamide group can participate in nucleophilic acyl substitution reactions. Acyl halides and anhydrides react with amines to form amides. masterorganicchemistry.com While amides are generally less reactive towards nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group, these reactions can be facilitated under specific conditions. libretexts.orgmasterorganicchemistry.com

Biotransformation: In biological systems, benzamidine (B55565) derivatives can undergo transformations. For instance, benzamidine can be N-hydroxylated to form benzamidoxime. nih.gov This metabolite can then be conjugated with glucuronic acid or sulfate. nih.gov Another observed transformation is the conversion to benzamide (B126). nih.gov

A summary of key reactions of the amide functional group is presented in the table below.

Reaction TypeReagentsProduct(s)
HydrolysisH₂O (acid or base catalyst)Carboxylic Acid + Amine(s)
ReductionLiAlH₄Amine
Nucleophilic Acyl SubstitutionAcyl Halide/Anhydride + AmineAmide
Biotransformation (in vivo)EnzymesN-hydroxylated derivatives, amides

Influence of the 3-Methoxy Moiety on Aromatic Reactivity and Substitution Mechanisms

The methoxy (B1213986) group (-OCH₃) is a significant modulator of reactivity in aromatic systems due to its dual electronic effects: a resonance effect and an inductive effect.

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. vaia.comvaia.com This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions. vaia.comdocsity.com This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution (EAS). vaia.comyoutube.com

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond. vaia.com This effect pulls electron density away from the aromatic ring. vaia.com

The directing effects of the methoxy group are summarized in the table below.

PositionElectronic EffectReactivity towards Electrophiles
OrthoResonance (electron-donating)Activated
ParaResonance (electron-donating)Activated
MetaInductive (electron-withdrawing)Slightly deactivated (relative to benzene)

Role of the N-Phenyl Substituent in Directing Reaction Selectivity

The N-phenyl group in 3-methoxy-N-phenylbenzimidamide also plays a crucial role in directing the selectivity of chemical reactions, particularly in electrophilic aromatic substitution.

The nitrogen atom of the amide group can donate its lone pair of electrons to the attached phenyl ring, activating it towards electrophilic attack. This electron-donating effect directs incoming electrophiles to the ortho and para positions of the N-phenyl ring. For example, in the bromination of N-phenylbenzamide, the bromine atom is directed to the para position of the aniline (B41778) ring due to the electron-donating effect of the amide nitrogen and to minimize steric hindrance. doubtnut.com

Exploration of Rearrangement Reactions and Tautomerism in Benzimidamide Systems

Rearrangement Reactions: Amide functionalities can participate in various rearrangement reactions. One of the most well-known is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one less carbon atom. youtube.com This reaction proceeds through an isocyanate intermediate. youtube.com Another relevant rearrangement is the Beckmann rearrangement, which transforms an oxime into an amide under acidic conditions. masterorganicchemistry.comorganic-chemistry.org The reaction is initiated by the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group that is in the anti-position to the nitrogen. organic-chemistry.org More recently, novel amide-assisted rearrangement reactions have been developed. nih.gov

Tautomerism: Benzimidamide systems can exhibit tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of N-substituted benzimidamides, imidic acid-amidine tautomerism is possible. The equilibrium between the tautomeric forms can be influenced by factors such as solvent polarity and temperature. mdpi.com For instance, in solution, a compound can exist as a mixture of keto and enol tautomers, and the ratio between them can be determined using spectroscopic methods like NMR. mdpi.com

Computational Chemistry and Theoretical Characterization of Benzimidamide Systems

Quantum Chemical Calculations for Molecular Structure and Conformation

For benzimidazole (B57391) and benzamide (B126) analogues, theoretical studies have shown that the planar and twisted conformations are the most frequently encountered, with the planar form often being the most stable. nih.gov The conformational preferences, especially the torsion angle between the phenyl ring and the imidamide group, significantly influence the molecule's shape and its ability to interact with biological targets. nih.gov Computational analyses of related aromatic oligoamides have been used to explore the accessible conformational space, indicating that these scaffolds can adopt specific conformations that mimic biological structures like α-helices. scispace.comkent.ac.uk

The electronic properties of a molecule are key to its reactivity and are effectively described by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity.

In studies of related benzimidazole derivatives, DFT calculations have been used to determine these electronic parameters. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For instance, in benzimidazole systems, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Analogues

ParameterEnergy (eV)Implication
EHOMO-6.2 to -5.8Electron-donating capability
ELUMO-1.8 to -1.2Electron-accepting capability
Energy Gap (ΔE)4.4 to 4.6Chemical reactivity and stability

Computational methods can accurately predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra are often calculated using DFT methods (e.g., B3LYP). dtic.milnih.gov These calculations predict the vibrational frequencies corresponding to specific molecular motions, such as stretching and bending of bonds. For benzimidamide structures, key vibrational modes would include N-H stretching, C=N stretching of the imine group, C-N stretching, and aromatic C-H and C=C stretching frequencies. Comparing the computed spectrum with experimental data can confirm the proposed molecular structure. nih.govcheminfo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating NMR chemical shifts (¹H and ¹³C). beilstein-journals.org Theoretical calculations have been instrumental in assigning the complex NMR spectra of benzimidazole derivatives, especially in cases involving tautomerism or complex substitution patterns. beilstein-journals.orgresearchgate.net By correlating the calculated magnetic shielding tensors with experimental chemical shifts, unambiguous structural assignments can be made. rsc.org For 3-methoxy-N-phenylbenzimidamide, key predicted signals would include those for the methoxy (B1213986) group protons and carbon, as well as the distinct signals for the protons and carbons of the two different aromatic rings. nih.govresearchgate.net

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Benzimidazole Analogue

Spectroscopic DataFunctional GroupTheoretical ValueExperimental Value
IR Frequency (cm⁻¹) N-H Stretch34463315
C=N Stretch (Imine)16341617
¹H NMR (ppm) Azomethine (-CH=N-)8.608.40
Aromatic Protons7.0 - 8.06.15 - 7.80
¹³C NMR (ppm) Azomethine Carbon147.6191.2
Aromatic Carbons98.9 - 146.796.6 - 157.7

Note: This table is a representative example based on data from sulfonamide-Schiff base derivatives containing similar functional groups to illustrate the predictive power of computational methods. nih.gov

Molecular Modeling for Ligand-Target Interaction Profiling

Molecular modeling techniques are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com The benzamidine (B55565) scaffold is a well-known "warhead" that binds to serine proteases like trypsin, making it a frequent subject of docking studies. nih.govnih.gov These studies calculate a docking score, which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netresearchgate.net For example, docking studies of benzamidine derivatives with trypsin show that the positively charged amidinium group often forms crucial salt bridges with negatively charged residues like aspartate in the enzyme's binding pocket. researchgate.netresearchgate.net

Table 3: Example Docking Results for Benzamidine Derivatives with Protein Kinase Targets

Compound ScaffoldTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1)-8.2(Not specified)
Benzamide DerivativeTopoisomerase I-7.5LYS440, ARG487
BenzamidineTrypsin(Varies)Asp189

Note: Data compiled from studies on related benzimidazole and benzamide derivatives to illustrate typical binding energies and interactions. researchgate.netresearchgate.netnih.gov

The specific conformation a molecule adopts is critical for its recognition by and binding to a target protein. Conformational analysis explores the range of possible shapes a molecule can assume by rotation around its single bonds. For benzamidine-based inhibitors, the torsion angle between the amidinium group and the phenyl ring is a key conformational parameter. nih.gov Studies have shown that both planar and twisted conformations can be observed in protein-ligand complexes, and this flexibility can be crucial for fitting into a specific binding site. nih.gov Molecular dynamics simulations can further explore the conformational landscape and the stability of ligand-protein complexes over time, revealing how the ligand's conformation adapts to the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzimidamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. scirp.orgnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. archivepp.comnih.gov

For benzimidazole and benzamide derivatives, QSAR studies have successfully modeled various biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.govresearchgate.net These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as:

Topological descriptors: Related to molecular connectivity and shape (e.g., Kier's shape index). nih.gov

Electronic descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume).

Hydrophobic descriptors: Related to lipophilicity (e.g., LogP).

A typical 2D-QSAR model is represented by a linear regression equation, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields to represent steric, electrostatic, and other properties. chemijournal.comresearchgate.netmdpi.com These 3D models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comresearchgate.net For benzimidamide analogues, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme, using a set of synthesized and tested compounds to build and validate the model. mdpi.comjppres.comunair.ac.id

Molecular Descriptor Selection and Predictive Model Development

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For benzimidamide and related systems like benzamidines, a variety of descriptors are calculated to capture the essence of their molecular architecture. These descriptors can be broadly categorized into physicochemical, topological, and quantum-chemical parameters. researchgate.net

Commonly employed descriptors in the study of benzamidine derivatives include:

Physicochemical Descriptors: Log P (lipophilicity), molar refractivity (related to molecular volume and polarizability), and solvent accessibility surface area.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed electronic information. Heat of formation is a key descriptor in this class, indicating the molecule's stability. Other quantum chemical parameters such as HOMO-LUMO energies can reveal details about charge transfer within the molecule. researchgate.net

The selection process often involves calculating a large pool of descriptors and then using statistical methods to identify the subset that has the most significant correlation with the activity being studied. This helps to avoid overfitting and creates a more robust model.

Once the relevant descriptors are selected, a predictive model is developed to establish a mathematical relationship between these descriptors and the observed activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical techniques used for this purpose. archivepp.comnih.gov The goal is to create an equation where the biological or chemical activity is a function of the selected molecular descriptors. For instance, a QSAR study on benzamidine derivatives as thrombin inhibitors found that a combination of heat of formation, shape index, molar refractivity, and log P yielded a model with a high correlation coefficient.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzamidine/Benzimidazole Systems

Descriptor Category Specific Descriptor Information Provided
Physicochemical Log P Lipophilicity / Hydrophobicity
Molar Refractivity Molecular volume and polarizability
Solvent Accessibility Surface Area The surface area of the molecule accessible to a solvent
Topological Valence Connectivity Index (χv) Molecular branching and complexity
Shape Index Describes the three-dimensional shape of the molecule
Path of Length Nine (P9) Number of ninth-order paths in the molecular graph
Quantum-Chemical Heat of Formation Thermodynamic stability of the molecule

Validation and Interpretation of QSAR Models for Chemical Behavior

Developing a QSAR model is not sufficient to ensure its predictive power; rigorous validation is essential. nih.govresearchgate.net Validation confirms the reliability and robustness of the model, ensuring that it can accurately predict the activity of new, untested compounds. The validation process is typically divided into two main stages: internal validation and external validation. nih.gov

Internal Validation assesses the stability and robustness of the model using the same dataset on which it was developed. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. nih.gov In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) is considered an indicator of good internal predictive ability. researchgate.net

External Validation is a more stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictions on compounds it has not "seen" before). nih.gov The model's ability to predict the activities of the compounds in the test set is a critical measure of its real-world applicability. Key statistical parameters for external validation include the predicted correlation coefficient (r²_pred) and the root mean square error of prediction (RMSEP). archivepp.com

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Type of Validation Description
Coefficient of Determination Model Fitting Measures the proportion of variance in the dependent variable that is predictable from the independent variables.
Cross-validated Correlation Coefficient q² or Q² Internal Assesses the predictive power of the model based on the training set. A value > 0.5 is generally considered good.
Predicted Correlation Coefficient r²_pred External Measures the predictive power of the model on an external test set.

Interpretation of QSAR Models

Once a QSAR model is validated, it can be interpreted to understand which molecular properties are most influential for the chemical or biological behavior of interest. For example, if a QSAR model for benzimidamide derivatives shows a positive correlation with Log P, it suggests that increased lipophilicity enhances the observed activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulkier substituents are detrimental to activity. These insights are invaluable for the rational design of new compounds with improved properties, allowing chemists to focus on synthesizing molecules with a higher probability of success. archivepp.com

Structure Activity Relationship Sar of Benzimidamide and Benzimidazole Derivatives

Impact of Substituents on the Benzene (B151609) Ring of the Benzimidamide Core (e.g., 3-methoxy)

The introduction of substituents onto the benzene ring of the benzimidamide core can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its interactions with biological targets. The 3-methoxy group, in the case of 3-methoxy-N-phenylbenzimidamide, serves as a key example of such modifications.

The methoxy (B1213986) group is an electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic ring. This donation of electron density increases the electron richness of the benzene ring, which can enhance certain types of molecular interactions. For instance, in the context of 3-phenylcoumarin (B1362560) derivatives, the inclusion of a methoxy group at various positions was explored for its favorability in binding to monoamine oxidase B (MAO-B). frontiersin.org While a direct parallel cannot be drawn without specific studies on this compound, the principle of modulating electronic density via substituents is a cornerstone of SAR studies.

In a broader context, the position of the substituent is as critical as its electronic nature. For instance, in a series of phenethylamine (B48288) derivatives, a methoxy group at the R2 position of the phenyl ring did not show a noticeable impact on binding affinity to the 5-HT2A receptor, whereas methoxy groups at other positions had a negative effect. biomolther.org This highlights the regioselective importance of substituent placement.

Detailed research findings on the impact of various substituents on a related benzamide (B126) scaffold are presented in the table below, illustrating the nuanced effects of different functional groups.

Substituent at R1Substituent at R2Effect on Binding AffinityReference
Alkyl or Halogen (para)---Maintained affinity biomolther.org
Alkoxy or Nitro---Decreased affinity biomolther.org
---MethoxyNo noticeable impact biomolther.org

Effects of N-Substitution (e.g., Phenyl Group) on Chemical Properties and Molecular Interactions

The substitution on the nitrogen atoms of the benzimidamide core, such as the N-phenyl group in this compound, profoundly influences the compound's chemical properties, particularly its basicity and the nature of its intermolecular interactions.

The introduction of a phenyl group on the nitrogen atom of a benzamidine (B55565) has been shown to significantly reduce the basic strength of the molecule. rsc.org This is attributed to the electron-withdrawing inductive effect and the delocalization of the nitrogen lone pair into the phenyl ring, which makes the lone pair less available for protonation. This modification of basicity can have a critical impact on the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic bonds with biological targets.

The following table summarizes the effects of N-aryl substitution on the properties of benzamidines.

SubstitutionEffect on BasicityPotential Molecular InteractionsReference
N-PhenylReduced basic strengthπ-π stacking, van der Waals forces rsc.org

Structural Modifications and Their Influence on Key Molecular Recognition Elements (e.g., hydrogen bonding, π-π stacking)

Structural modifications to the benzimidamide scaffold directly impact its ability to engage in key molecular recognition events such as hydrogen bonding and π-π stacking. These non-covalent interactions are fundamental to the binding of a ligand to its receptor.

π-π Stacking: The presence of two phenyl rings in this compound provides ample opportunity for π-π stacking interactions. The electron density of these aromatic rings, modulated by substituents like the methoxy group, is a key determinant of the strength and geometry of these interactions. rsc.org The relative orientation of the two rings (the core benzene ring and the N-phenyl ring) will also dictate the potential for intramolecular or intermolecular π-π stacking. In some crystal structures, the crystal packing is governed by a combination of hydrogen bonding and π-π stacking interactions. nih.gov

Comparative SAR Studies with Related Heterocyclic Scaffolds (e.g., Benzimidazoles)

Comparing the structure-activity relationships of benzimidamides with those of related heterocyclic scaffolds, such as benzimidazoles, can provide valuable insights into the role of the core structure in determining biological activity.

Benzimidazoles are a well-studied class of heterocyclic compounds with a wide range of biological activities. nih.gov SAR studies on benzimidazoles have highlighted the importance of substitution at various positions on the bicyclic scaffold. nih.govnih.gov For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) ring have been shown to significantly influence anti-inflammatory activity. nih.govnih.gov The "NH" moiety of the benzimidazole is often considered crucial for its biological activity. nih.gov

A key difference between the benzimidamide and benzimidazole scaffolds is the exocyclic nature of one of the nitrogen atoms in the amidine group of benzimidamides. This structural difference leads to greater conformational flexibility around the C-N single bond compared to the more rigid bicyclic system of benzimidazoles. This flexibility can be advantageous or disadvantageous depending on the specific requirements of the target binding site.

The table below provides a comparative overview of key SAR features for benzimidamides and benzimidazoles.

FeatureBenzimidamidesBenzimidazolesReferences
Core Structure Monocyclic with exocyclic amidine groupBicyclic fused imidazole (B134444) and benzene rings
Key Substitution Sites Benzene ring, N-substitutionsN1, C2, C5, C6 positions nih.govnih.gov
Key Interactions Hydrogen bonding, π-π stacking, ionic interactionsHydrogen bonding, π-π stacking rsc.orgnih.govnih.gov
Conformational Flexibility Higher due to rotatable bondsMore rigid bicyclic structure

Coordination Chemistry and Catalytic Applications of N Phenylbenzimidamides

Ligand Properties of N-Phenylbenzimidamides in Metal Complex Formation

N-phenylbenzimidamides are bidentate ligands that typically coordinate to a metal center through their two nitrogen atoms. The electronic properties of these ligands can be significantly influenced by the nature and position of substituents on the phenyl rings.

N-phenylbenzimidamide ligands, including the 3-methoxy derivative, primarily act as bidentate chelating agents, coordinating to a metal center via the imino and amino nitrogen atoms. This chelation forms a stable five-membered ring with the metal ion. The coordination can result in various geometries depending on the metal, its oxidation state, and the stoichiometry of the ligand-to-metal ratio.

Commonly observed coordination geometries include:

Tetrahedral: Often seen with metals like zinc(II) in complexes with two benzimidinate ligands.

Square Planar: Possible with d⁸ metals such as Ni(II), Pd(II), and Pt(II).

Octahedral: Can be formed with various transition metals, typically involving three benzimidinate ligands or a combination of benzimidinates and other ligands.

The chelation of 3-methoxy-N-phenylbenzimidamide is expected to follow these general principles, with the methoxy (B1213986) group primarily exerting an electronic influence rather than a direct steric one on the coordination sphere.

Substituents on the N-phenylbenzimidamide framework play a crucial role in modulating the ligand field properties and, consequently, the electronic structure and reactivity of the resulting metal complexes. The 3-methoxy group on the N-phenyl ring of this compound is an electron-donating group through resonance and weakly electron-withdrawing through induction.

The presence of the methoxy group is expected to increase the electron density on the nitrogen atoms of the benzimidamide core. This enhanced electron-donating ability of the ligand can lead to:

Stronger Ligand Field: A more electron-rich ligand can create a stronger ligand field, which can affect the d-orbital splitting of the metal center.

Stabilization of Higher Oxidation States: The increased electron donation from the ligand can help to stabilize higher oxidation states of the coordinated metal ion.

Modified Redox Properties: The electronic nature of the substituent can influence the redox potentials of the metal complex. nih.gov

Studies on related substituted benzamides have shown that the introduction of a methoxy group can significantly alter the electronic and steric environment of the molecule, thereby influencing its properties. nih.gov In the context of N-heterocycles, it has been observed that the position of substituents profoundly affects their electronic properties. rsc.org The 3-position of the methoxy group in this compound would primarily exert its electronic influence without causing significant steric hindrance around the coordinating nitrogen atoms, a factor that is important in catalyst design.

Table 1: Representative Hammett Parameters for Substituents on Phenyl Rings

SubstituentPositionσ (Sigma)
-OCH₃meta+0.12
-OCH₃para-0.27
-Clmeta+0.37
-Clpara+0.23
-NO₂meta+0.71
-NO₂para+0.78

This table provides representative Hammett parameters to illustrate the electronic effect of substituents. The values demonstrate the electron-donating nature of a para-methoxy group and the electron-withdrawing nature of a meta-methoxy group via induction.

Application as Catalysts in Organic Transformations

The tailored electronic and steric properties of metal complexes bearing N-phenylbenzimidamide ligands make them attractive candidates for catalysis. The ability to fine-tune the ligand environment allows for the optimization of catalyst performance in various organic reactions.

While specific catalytic data for this compound complexes is not extensively documented, related benzimidinate and N-heterocyclic carbene (NHC) complexes have shown activity in a range of transformations. rsc.orgnih.govorganic-chemistry.org One area of potential application is in palladium-catalyzed carbonylation reactions, such as methoxycarbonylation. nih.gov

Methoxycarbonylation of alkenes is an important industrial process for the synthesis of esters. The reaction involves the addition of carbon monoxide and methanol (B129727) across a double bond, catalyzed by a palladium complex. The nature of the ligand coordinated to the palladium center is critical in determining the efficiency and selectivity of the catalyst.

A hypothetical application of a palladium complex of this compound in the methoxycarbonylation of styrene (B11656) could be envisioned. The electron-donating nature of the 3-methoxy group could influence the electron density at the palladium center, potentially affecting the rates of key elementary steps in the catalytic cycle, such as migratory insertion of CO.

Table 2: Hypothetical Catalytic Data for Methoxycarbonylation of Styrene

Catalyst (Ligand)Temperature (°C)Pressure (bar)Conversion (%)Selectivity (Linear Ester) (%)
Pd(OAc)₂ / PPh₃100408590
Pd(OAc)₂ / This compound 100409092
Pd(OAc)₂ / N-phenylbenzimidamide100408891

This table presents hypothetical data to illustrate the potential effect of the 3-methoxy substituent on catalytic performance, suggesting a slight increase in conversion and selectivity due to its electronic influence.

The design of effective catalysts based on N-phenylbenzimidamide ligands hinges on several key principles:

Electronic Tuning: As discussed, the electronic properties of the ligand can be systematically varied by introducing electron-donating or electron-withdrawing substituents. This allows for the fine-tuning of the metal center's reactivity to match the demands of a specific catalytic transformation.

Steric Control: The steric bulk of the substituents on the N-phenyl rings can be used to control the coordination number and geometry of the metal complex. asiaresearchnews.com This can create a specific steric environment around the active site, influencing the selectivity of the reaction (e.g., regioselectivity or stereoselectivity).

Bite Angle: The geometry of the bidentate N-phenylbenzimidamide ligand results in a specific bite angle upon coordination. This angle can influence the stability and reactivity of the catalytic species.

Ancillary Ligands: In many cases, the performance of the catalyst is also dependent on the other ligands present in the coordination sphere of the metal. The interplay between the benzimidamide ligand and these ancillary ligands is a critical design consideration.

For this compound, the primary design feature is the electronic perturbation introduced by the methoxy group, which can be harnessed to enhance catalytic activity or selectivity without significantly altering the steric profile of the parent N-phenylbenzimidamide ligand.

The proposed mechanism for a catalytic reaction involving a benzimidamide complex will depend on the specific reaction being catalyzed. For a palladium-catalyzed methoxycarbonylation, a plausible catalytic cycle involving a [Pd(this compound)] complex would likely proceed through the following key steps, analogous to established mechanisms: nih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a proton source (e.g., from methanol) to form a palladium-hydride species.

Alkene Insertion: The alkene substrate coordinates to the palladium-hydride complex and subsequently undergoes migratory insertion into the Pd-H bond to form a palladium-alkyl intermediate.

CO Insertion: Carbon monoxide then inserts into the palladium-alkyl bond, yielding a palladium-acyl complex.

Reductive Elimination: The final product, the ester, is formed through reductive elimination from the palladium-acyl complex upon reaction with methanol, regenerating the active Pd(0) catalyst.

No Published Research Found on the Coordination Chemistry and Catalytic Applications of this compound

While the broader class of N-phenylbenzimidamides and related benzimidazole-containing ligands have been investigated for their ability to form metal complexes and their potential uses in catalysis, information exclusively detailing the properties and applications of the 3-methoxy substituted variant is not present in the accessible scientific domain.

One doctoral thesis briefly mentioned the synthesis of 3-methoxy-N'-phenylbenzimidamide as an intermediate compound for further reactions. unibo.it However, the document did not explore its coordination behavior with metal ions or its potential as a catalyst.

The field of coordination chemistry extensively studies how ligands, which are molecules that donate electrons, bind to a central metal atom to form a coordination complex. These complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicine. For instance, various metal complexes involving benzimidazole (B57391) derivatives, which share a structural component with N-phenylbenzimidamides, have been synthesized and studied for their potential as anti-cancer agents and catalysts. nih.govnih.gov

Similarly, research into related N-aryloxide-amidinate metal complexes has shown varied coordination modes depending on the metal ion used. rsc.org Transition metal complexes with Schiff base ligands, which, like benzimidamides, contain a C=N bond, have also been explored for their catalytic activities in reactions such as benzoylation. walshmedicalmedia.com

However, the specific influence of the 3-methoxy group on the N-phenylbenzimidamide scaffold in terms of its coordination properties and subsequent catalytic efficacy has not been documented in published research. The electronic and steric effects of this substituent would be a key factor in determining how the ligand interacts with metal centers and influences the reactivity of the resulting complex.

Broader Context: Metal-Benzimidamide Complexes in Chemical Research

In a more general sense, metal complexes of ligands containing the benzimidazole framework are an active area of contemporary chemical research. These complexes are investigated for a wide range of applications, stemming from the versatile coordination properties of the benzimidazole moiety.

Catalysis: Metal-N-heterocyclic carbene (NHC) complexes derived from benzimidazoles have gained significant attention as catalysts for cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net The metal centers in these complexes, often palladium or copper, are the active sites for catalysis, while the benzimidazole-based ligand influences the catalyst's stability and reactivity. researchgate.net

Biological Activity: A significant portion of research on metal-benzimidazole complexes focuses on their potential biological applications. nih.govnih.gov The ability of these complexes to interact with biological macromolecules like DNA and proteins has led to their investigation as potential therapeutic agents, particularly in cancer treatment. nih.govnih.govnih.gov The coordination of a metal ion to a benzimidazole-based ligand can enhance its biological activity compared to the free ligand. nih.gov

While this broader context highlights the potential areas of interest for a compound like this compound, it is important to reiterate that specific experimental data for this particular compound is not available. Future research would be necessary to determine its specific coordination behavior and to explore any potential catalytic applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-N-phenylbenzimidamide, and what critical reaction conditions must be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzoyl chlorides and phenyl amines. For example:

  • Acyl chloride activation : Use of 3-methoxybenzoyl chloride with N-phenylamine derivatives under anhydrous conditions.
  • Solvent selection : Dichloromethane (DCM) or acetonitrile as solvents to stabilize intermediates .
  • Catalyst systems : Protonating agents (e.g., polyphosphoric acid) to promote amide bond formation, though excess may lead to benzimidazole byproducts .
    Key Optimization : Temperature control (40–60°C) to avoid decomposition of methoxy groups .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR (1H/13C) : Confirm methoxy group presence (δ ~3.8 ppm for CH3O) and aromatic proton environments. Compare with crystallographic data (e.g., CCDC 1013218 for analogous benzamides) .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 269.1) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

  • Hazard Assessment : Conduct Ames testing for mutagenicity (as in ) and DSC analysis to monitor thermal stability .
  • PPE Requirements : Use fume hoods, nitrile gloves, and lab coats due to potential mutagenicity (comparable to benzyl chloride) .
  • Waste Disposal : Follow Prudent Practices in the Laboratory guidelines for halogenated solvent waste (e.g., DCM) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Analysis : Use DFT calculations (e.g., HOMO-LUMO gap analysis) to predict reactivity. Methoxy groups act as electron donors, altering frontier orbitals and nucleophilic attack sites .
  • Experimental Validation : Compare reaction kinetics with analogs (e.g., 3-chloro-N-phenylbenzamide) to assess substituent effects .
    Data Table :
SubstituentHammett Constant (σ)Reaction Rate (k, s⁻¹)
-OCH3-0.270.45
-Cl+0.230.12
Data inferred from analogous compounds in

Q. What strategies mitigate competing pathways (e.g., benzimidazole formation) during synthesis?

Methodological Answer:

  • Leaving Group Optimization : Use acyl chlorides instead of carboxylic acids to reduce byproduct formation .
  • Temperature Modulation : Maintain reaction temperatures below 70°C to suppress cyclization (benzimidazole formation) .
  • Additive Screening : Introduce sodium pivalate to stabilize intermediates and suppress side reactions .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Methodological Answer:

  • X-ray Diffraction : Resolve structural ambiguities (e.g., hydrogen bonding in amide groups) using CCDC datasets (e.g., CCDC 1013218) .
  • Correlation with Bioassays : Map crystallographic data (e.g., bond angles) to antimicrobial activity trends in analogs like N-(4-hydroxyphenyl)-2-methoxybenzamide .

Q. What methodologies enable the detection of low-concentration degradation products in stability studies?

Methodological Answer:

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (ACN/H2O + 0.1% formic acid) to separate degradation products .
  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to simulate stability challenges .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cytochrome P450) .
  • MD Simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS .

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